(1R)-Alpha-terpinyl acetate
CAS No.: 7785-54-8
Cat. No.: VC21193915
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7785-54-8 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |
| Standard InChI | InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | IGODOXYLBBXFDW-NSHDSACASA-N |
| Isomeric SMILES | CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |
| SMILES | CC1=CCC(CC1)C(C)(C)OC(=O)C |
| Canonical SMILES | CC1=CCC(CC1)C(C)(C)OC(=O)C |
Introduction
Chemical Properties and Structure
(1R)-Alpha-terpinyl acetate possesses distinct chemical properties that characterize its behavior and applications. The compound features a molecular formula of C12H20O2 with a molecular weight of 196.28600 g/mol and an exact mass of 196.14600 . This monoterpene ester contains a cyclic structure with an acetate group attached to a terpene skeleton.
Physical and Chemical Parameters
Below is a comprehensive table highlighting the key physical and chemical parameters of (1R)-alpha-terpinyl acetate:
| Parameter | Value |
|---|---|
| CAS Number | 7785-54-8 |
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.28600 g/mol |
| Exact Mass | 196.14600 |
| Polar Surface Area (PSA) | 26.30000 |
| LogP | 3.07450 |
| Alternative Name | (4S)-(-)-α-terpinyl acetate |
The compound's LogP value of 3.07450 indicates moderate lipophilicity , suggesting potential for penetration through biological membranes. The polar surface area of 26.30000 further characterizes its potential for various biological interactions and absorption properties.
Stereochemistry and Configuration
(1R)-Alpha-terpinyl acetate possesses specific stereochemistry that distinguishes it from other terpinyl acetate isomers. The compound contains one stereocenter, allowing for two possible stereoisomers . The "(1R)" designation indicates the specific configuration at the C1 position according to the Cahn-Ingold-Prelog priority rules, while it is also alternatively labeled as "(4S)" in some nomenclature systems, referring to the configuration at the C4 position.
Stereochemical Significance
The stereochemical configuration of (1R)-alpha-terpinyl acetate is particularly important as it can significantly influence:
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Biological activity and receptor interactions
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Olfactory properties and sensory characteristics
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Chemical reactivity patterns
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Pharmacological effects
This specific stereoisomer may exhibit different properties compared to its enantiomer, emphasizing the importance of stereochemical purity in both research and applications.
Synthesis and Production Methods
Synthetic Pathways
While the search results don't provide specific synthesis methods for the (1R) isomer, terpinyl acetates in general can be synthesized through the esterification of terpineols with acetic acid or acetic anhydride. For stereoselective synthesis of (1R)-alpha-terpinyl acetate, specialized catalysts and reaction conditions would be required to ensure the correct stereochemical outcome.
Potential synthetic approaches may involve:
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Stereoselective esterification of (1R)-alpha-terpineol
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Resolution of racemic terpinyl acetate mixtures
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Asymmetric synthesis using chiral catalysts
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Enzymatic approaches utilizing stereoselective biocatalysts
Natural Sources
The compound may occur naturally in various essential oils, particularly those derived from coniferous plants and certain herbs. Extraction and isolation procedures might involve steam distillation followed by chromatographic separation to isolate the specific stereoisomer.
Chemical Reactions
Hydrolysis
Like other acetate esters, (1R)-alpha-terpinyl acetate can undergo hydrolysis reactions under acidic or basic conditions, yielding (1R)-alpha-terpineol and acetic acid. This reaction is significant in both synthetic manipulations and in metabolic transformations of the compound.
Oxidation and Reduction
The cyclohexene ring in (1R)-alpha-terpinyl acetate may undergo oxidation reactions, potentially forming epoxides, diols, or other oxygenated derivatives depending on the oxidizing agents and conditions employed. These transformations can lead to valuable derivatives with potentially enhanced biological activities.
Isomerization
Under certain conditions, particularly with acid catalysis, (1R)-alpha-terpinyl acetate may undergo skeletal rearrangements or isomerization to form other terpene derivatives. Understanding these isomerization pathways is crucial for designing stable formulations containing this compound.
Comparison with Related Compounds
Comparison with Other Terpinyl Acetate Stereoisomers
The (1R)-alpha-terpinyl acetate stereoisomer differs from its enantiomer and other terpinyl acetate derivatives in its specific three-dimensional structure, which can influence its physical properties, aroma profile, and biological activities.
Comparison with Alpha-Terpineol
(1R)-Alpha-terpinyl acetate is the acetate ester of (1R)-alpha-terpineol. While alpha-terpineol (CAS: 7785-53-7) has a molecular formula of C10H18O and a molecular weight of 154.24900 , the acetylation to form (1R)-alpha-terpinyl acetate results in the molecular formula C12H20O2 with a molecular weight of 196.28600 . This structural modification affects the compound's physical properties, with alpha-terpineol having a higher polarity due to its hydroxyl group.
Comparison with Dihydro-alpha-terpinyl Acetate
Dihydro-alpha-terpinyl acetate differs from (1R)-alpha-terpinyl acetate by the saturation of the cyclohexene ring, resulting in a molecular formula of C12H22O2 and a molecular weight of 198.31 . This structural difference affects the compound's reactivity, with dihydro-alpha-terpinyl acetate lacking the potential for reactions at the double bond found in (1R)-alpha-terpinyl acetate.
Current Research and Future Perspectives
Analytical Methods
Advanced analytical techniques are essential for the identification and quantification of (1R)-alpha-terpinyl acetate, particularly for distinguishing it from other stereoisomers. Gas chromatography (GC) with chiral columns, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are valuable tools for analyzing this compound in various matrices.
Structure-Activity Relationship Studies
Future research may focus on understanding the structure-activity relationships of (1R)-alpha-terpinyl acetate compared to other stereoisomers and related compounds. Such studies could elucidate the influence of stereochemistry on biological activities and sensory properties.
Sustainable Production Methods
Developing sustainable and efficient methods for the stereoselective synthesis or isolation of (1R)-alpha-terpinyl acetate represents an important area for future research, particularly for applications requiring high stereochemical purity.
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